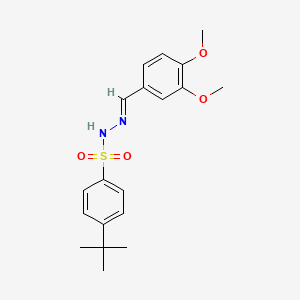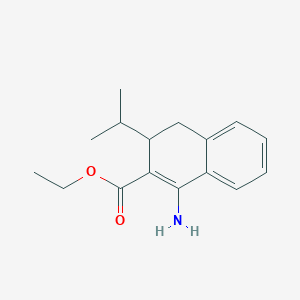
4-tert-butyl-N'-(3,4-dimethoxybenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-tert-butyl-N'-(3,4-dimethoxybenzylidene)benzenesulfonohydrazide” is related to a class of compounds characterized by the presence of both sulfonohydrazide and benzylidene moieties. These compounds are studied for their structural and chemical properties, which contribute to a wide range of potential applications in material science and chemistry.
Synthesis Analysis
The synthesis of related compounds often involves the nucleophilic substitution reactions of aromatic compounds with specific reagents under controlled conditions to introduce the sulfonohydrazide group. For example, synthesis approaches for similar compounds include reactions involving lithiation followed by treatment with nitrosopropane and subsequent oxidation steps (Fujita et al., 1996).
Molecular Structure Analysis
Crystal structure analysis and Hirshfeld surface analysis have been conducted on similar sulfonohydrazide derivatives to investigate their structural and supramolecular features. These studies reveal how substitution affects the compounds' molecular geometry and intermolecular interactions (Salian et al., 2018).
Chemical Reactions and Properties
Compounds in this category often participate in various chemical reactions, including polymerization and complex formation, due to their reactive functional groups. For instance, reactions involving alkyl splitting in the presence of alkali solutions have been discovered, highlighting the unique reactivity of these compounds (Oludina et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are closely linked to their molecular structure. Detailed X-ray crystallography and spectroscopy studies provide insights into the compounds' physical characteristics and the effects of various substitutions on these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are pivotal in determining the compounds' applications. Studies on similar compounds have shown that modifications in the molecular structure can significantly affect their chemical behavior, such as their role in catalyzing polymerization reactions or their ability to form specific molecular interactions (Hsueh et al., 2002).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has demonstrated the synthesis of Schiff base compounds, including derivatives closely related to "4-tert-butyl-N'-(3,4-dimethoxybenzylidene)benzenesulfonohydrazide," showcasing their biological activities. These compounds exhibit antibacterial, antifungal, antioxidant, cytotoxic activities, and enzymatic inhibition properties. They have shown remarkable activities in each area, including effective interaction with Salmon sperm DNA, suggesting their potential in drug design and pharmaceutical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Material Science Applications
In the realm of materials science, derivatives of "4-tert-butyl-N'-(3,4-dimethoxybenzylidene)benzenesulfonohydrazide" have been explored for the synthesis of polyamides with unique properties. For instance, compounds derived from 4-tert-butylcatechol have been used to create polyamides with high thermal stability, useful levels of solubility in polar solvents, and the ability to form transparent, flexible films. These materials are significant for developing advanced polymers with potential applications in various industries, including electronics and coatings (Hsiao, Yang, & Chen, 2000).
Molecular Interactions and Antioxidant Activity
Further studies have focused on the antioxidant behavior of Schiff bases and their tautomers, including compounds structurally related to "4-tert-butyl-N'-(3,4-dimethoxybenzylidene)benzenesulfonohydrazide." These investigations reveal insights into the mechanisms of antioxidant action, suggesting these compounds could significantly impact designing new antioxidants with enhanced efficacy. Theoretical studies suggest that hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms are crucial for their antioxidant activity, with certain derivatives showing higher potency than ascorbic acid, a known antioxidant (Ardjani & Mekelleche, 2017).
Propriétés
IUPAC Name |
4-tert-butyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)15-7-9-16(10-8-15)26(22,23)21-20-13-14-6-11-17(24-4)18(12-14)25-5/h6-13,21H,1-5H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZIOEFTKFXEFV-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520807.png)
![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)

![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)
![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5520820.png)
![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)
![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)
![N-{[(3-chloro-2-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5520848.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5520855.png)
![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide](/img/structure/B5520856.png)
![2-[(2-{1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5520861.png)
![ethyl ({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B5520865.png)

![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)